4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC17994181
Molecular Formula: C17H16F3N3O3S
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16F3N3O3S |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 4-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)15-10-16(24,17(18,19)20)23(22-15)13-6-8-14(9-7-13)27(21,25)26/h2-9,24H,10H2,1H3,(H2,21,25,26) |
| Standard InChI Key | WOIPKPIYBLHJPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core fused with a benzenesulfonamide moiety. Key structural elements include:
-
A 4,5-dihydro-1H-pyrazole ring substituted at positions 3 and 5 with p-tolyl and trifluoromethyl groups, respectively.
-
A hydroxyl group at position 5 of the pyrazole ring.
-
A benzenesulfonamide group linked to the pyrazole via a nitrogen atom at position 1.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆F₃N₃O₃S |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1803258-57-2 |
| Key Functional Groups | Hydroxy, sulfonamide, CF₃, p-tolyl |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen bonding and target engagement .
Synthesis and Structural Elucidation
General Synthesis Strategy
Synthesis typically involves a multi-step approach:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters.
-
Sulfonamide Incorporation: Reacting the pyrazole intermediate with benzenesulfonyl chloride.
-
Functionalization: Introduction of p-tolyl and trifluoromethyl groups via nucleophilic substitution or coupling reactions .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Pyrazole cyclization | Hydrazine hydrate, ethanol, reflux | 5-(p-tolyl)-3-trifluoromethyl-4,5-dihydro-1H-pyrazole |
| 2 | Sulfonylation | Benzenesulfonyl chloride, DMF, 0–5°C | Sulfonamide-pyrazole adduct |
| 3 | Hydroxylation | Oxidative agents (e.g., H₂O₂) | Final product |
¹H NMR data for related analogs (e.g., 2b and 3c) confirm structural integrity:
Biological Activities and Mechanisms
Cytotoxic Activity
In vitro studies against hepatic carcinoma (HEPG2) cells demonstrate potent cytotoxicity, with IC₅₀ values comparable to anthraquinone hybrids (e.g., 3c: IC₅₀ = 8.2 μM) . Mechanistic insights include:
-
PDGFR Inhibition: Molecular docking reveals preferential binding to PDGFR (c-Kit) over SRC kinase, with binding energies ≤ −9.2 kcal/mol .
-
Apoptosis Induction: Activation of caspase-3/7 pathways in HEPG2 cells at 10 μM concentrations .
Table 3: Biological Activity Profile
| Assay | Result | Target |
|---|---|---|
| HEPG2 Cytotoxicity | IC₅₀ = 7.8–12.4 μM | Cancer cell proliferation |
| PDGFR Binding Affinity | ΔG = −9.5 kcal/mol | Tyrosine kinase |
| Anti-inflammatory | COX-2 inhibition (62% at 50 μM) | Cyclooxygenase-2 |
Pharmacological Applications
Oncology
The compound’s dual activity as a cytotoxic agent and kinase inhibitor positions it for:
-
Targeted Therapies: PDGFR-driven cancers (e.g., gastrointestinal stromal tumors).
-
Combination Regimens: Synergy with anthracyclines or taxanes observed in preclinical models .
Inflammation Modulation
COX-2 inhibition at sub-micromolar concentrations suggests utility in treating rheumatoid arthritis and neuroinflammation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume